molecular formula C15H12F2O2 B14294953 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- CAS No. 115818-55-8

1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl-

Katalognummer: B14294953
CAS-Nummer: 115818-55-8
Molekulargewicht: 262.25 g/mol
InChI-Schlüssel: LMPDXTIOPFEVAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- is an organic compound with a unique structure that includes two phenyl groups, a hydroxy group, and two fluorine atoms attached to the propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-2-propanone with fluorinating agents under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to introduce the fluorine atoms and the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2,2-difluoro-1,3-diphenyl-1,3-propanedione.

    Reduction: Formation of 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The hydroxy group may participate in hydrogen bonding, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

    1,3-Diphenyl-2-propanone: Lacks the fluorine atoms and hydroxy group, resulting in different chemical and biological properties.

    2-Propanone, 1,3-difluoro-: Contains fluorine atoms but lacks the hydroxy group and phenyl groups.

Eigenschaften

CAS-Nummer

115818-55-8

Molekularformel

C15H12F2O2

Molekulargewicht

262.25 g/mol

IUPAC-Name

2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one

InChI

InChI=1S/C15H12F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10,13,18H

InChI-Schlüssel

LMPDXTIOPFEVAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.